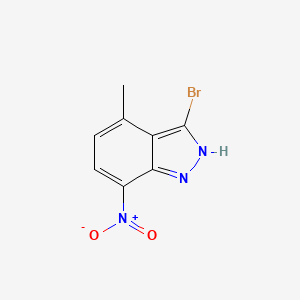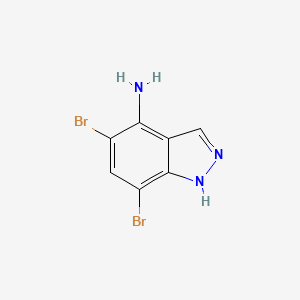![molecular formula C9H4BrF3N2O2 B1405627 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1355171-41-3](/img/structure/B1405627.png)
3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Übersicht
Beschreibung
“3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1355171-41-3 . It has a molecular weight of 309.04 . The compound is solid in physical form and is stored at ambient temperature .
Molecular Structure Analysis
The InChI code for the compound is1S/C9H4BrF3N2O2/c10-6-5(8(16)17)14-7-4(9(11,12)13)2-1-3-15(6)7/h1-3H,(H,16,17) . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 309.04 . The InChI code provides information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Automated Continuous Flow Synthesis : This compound can be synthesized using a fully automated continuous flow process, which is a significant advancement over traditional in-flask methods. This method has been applied to multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, without isolation of intermediates (Herath, Dahl, & Cosford, 2010).
Transition-Metal-Free Synthesis : A visible-light-induced trifluoromethylation process allows for the regioselective functionalization of imidazo[1,2-a]pyridines under mild conditions. This method utilizes anthraquinone-2-carboxylic acid as a photo-organocatalyst (Zhou, Xu, & Zhang, 2019).
Copper-Mediated Aerobic Oxidative Synthesis : This approach involves the conversion of pyridines and enamides to synthesize 3-bromo-imidazo[1,2-a]pyridines using copper-mediated oxidative coupling. The process is notable for its tolerance of various functional groups and mild conditions (Zhou et al., 2016).
Ultrasound-Promoted Bromination : An efficient synthesis method utilizing ultrasound-promotion and Na2CO3-mediated regioselective bromination of imidazo[1,2-a]pyridines has been developed. This method avoids metal catalysts and harsh reaction conditions (Gui et al., 2020).
Ligand-Free Pd-Catalyzed Decarboxylative Arylation : A method for decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides has been developed. This approach is ligand-free and shows tolerance to various electron withdrawing and donating groups (Karale et al., 2016).
Microwave-Assisted Synthesis : A microwave-assisted one-pot synthesis method for 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives has been established. This method combines cyclization, Suzuki coupling, and palladium-catalyzed heteroarylation, providing good yields (Koubachi et al., 2007).
Chemical Properties and Reactions
Electrochemical Oxidative C3 Acyloxylation : This method allows for the C3-functionalization of imidazo[1,2-a]pyridines, a process not previously reported. It uses electricity for the electrochemical oxidative C3 acyloxylation under mild conditions (Yuan et al., 2021).
Direct Arylation via Copper(I)-Catalyzed C-H Bond Functionalization : This method facilitates the arylation of substituted imidazo[1,2-a]pyridine with various aryl electrophiles, including bromides, iodides, and triflates. It represents a significant process for constructing functionalized imidazo[1,2-a]pyridine core π-systems (Cao et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O2/c10-6-5(8(16)17)14-7-4(9(11,12)13)2-1-3-15(6)7/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKDNBRGOPYQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(=C1)C(F)(F)F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405547.png)
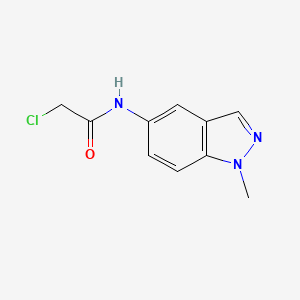
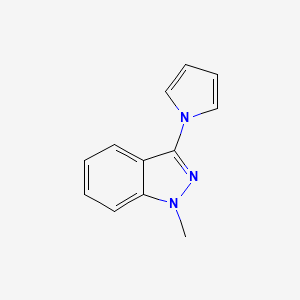
![3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1405553.png)


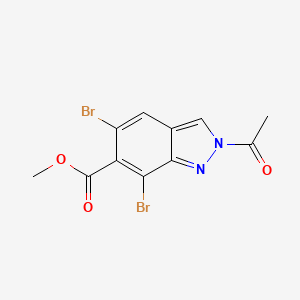


![Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405563.png)

